molecular formula C20H27N3O2 B2783480 1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone CAS No. 1396868-41-9

1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Cat. No.: B2783480
CAS No.: 1396868-41-9
M. Wt: 341.455
InChI Key: XQSKNNUQWSFEMD-UHFFFAOYSA-N
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Description

1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a synthetic compound featuring a piperazine core substituted with a 2-cyclopropyl-2-hydroxyethyl group and linked to a 1-methylindole moiety via an ethanone bridge. Its structural uniqueness lies in the combination of a cyclopropane ring, a hydroxyl group, and a methyl-substituted indole, which may confer distinct physicochemical and pharmacological properties compared to related derivatives.

Properties

IUPAC Name

1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-2-(1-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-21-13-16(17-4-2-3-5-18(17)21)12-20(25)23-10-8-22(9-11-23)14-19(24)15-6-7-15/h2-5,13,15,19,24H,6-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSKNNUQWSFEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)CC(C4CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Cyclopropyl group : A three-membered carbon ring, which can influence the compound's reactivity and interaction with biological targets.
  • Indole moiety : Known for its presence in various bioactive compounds, which may contribute to the compound's pharmacological effects.

The molecular formula of this compound is C17H24N2O2C_{17}H_{24}N_2O_2, and it has a molecular weight of approximately 288.39 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes in the body. The following mechanisms have been proposed based on current research:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways, influencing mood and cognitive functions.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways could lead to altered cellular responses, which may be beneficial in treating certain diseases.

Pharmacological Activities

Research has highlighted several pharmacological activities associated with this compound:

Antidepressant Effects

Studies indicate that compounds similar to this one exhibit antidepressant-like effects in animal models. The modulation of serotonin receptors is a common mechanism for many antidepressants, suggesting that this compound may have similar properties.

Antitumor Activity

Initial investigations into the antitumor potential of related compounds have shown promising results against various cancer cell lines. The indole structure is often linked to anticancer activity, indicating that this compound may also possess similar effects.

Anti-inflammatory Properties

Compounds with piperazine structures have been reported to exhibit anti-inflammatory activities. This suggests potential utility in treating inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antidepressant Activity : A study demonstrated that piperazine derivatives showed significant antidepressant effects in rodent models, possibly through the modulation of serotonin pathways .
  • Antitumor Effects : Research on indole derivatives revealed their ability to inhibit cancer cell proliferation in vitro, suggesting that modifications like cyclopropyl substitutions could enhance efficacy against specific tumor types.
  • Anti-inflammatory Studies : Compounds with similar piperazine frameworks were evaluated for their anti-inflammatory properties, showing promise in reducing inflammation markers in animal models .

Comparative Analysis

The following table summarizes the biological activities of various piperazine derivatives compared to this compound:

Compound NameAntidepressant ActivityAntitumor ActivityAnti-inflammatory Activity
Compound AYesModerateYes
Compound BYesHighModerate
Target Compound Yes Promising Yes

Comparison with Similar Compounds

Piperazine-Indole Derivatives

  • Compound 3a (2-(4-(Pyridin-2-yl)piperazin-1-yl)-1-(1-tosyl-1H-indol-3-yl)ethanone): Structural Differences: The indole is sulfonylated (1-tosyl group) instead of methylated, and the piperazine is substituted with a pyridyl group. Synthesis: Reacted 1-tosylindole with chloroacetyl chloride, followed by piperazine coupling . Key Data: Elemental analysis (C: 59.92%, H: 4.45%, N: 14.80%, S: 6.83%) aligns with calculated values .
  • Compound 3f (1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone): Features a bulkier 4-iodophenylsulfonyl group on the indole, which may enhance receptor binding affinity but reduce solubility .
  • 2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone (CAS 850747-36-3): The piperazine is substituted with a diphenylmethyl group, increasing lipophilicity (logP) compared to the cyclopropyl-hydroxyethyl group in the target compound .

Piperazine-Tetrazole Derivatives

  • Synthesis: Aryl aniline derivatives reacted with sodium azide and triethyl orthoformate to form tetrazoles, followed by chloroacetylation and piperidine coupling .

Pharmacological and Physicochemical Properties

Receptor Binding and Activity

  • 5-HT6 Receptor Antagonists : Compounds like 3a and 3f exhibit 5-HT6 antagonism due to the indole-piperazine scaffold. The target compound’s 1-methylindole and cyclopropyl-hydroxyethyl groups may modulate selectivity and potency .

Physicochemical Properties

Compound Key Substituents logP (Predicted) Solubility Molecular Weight
Target Compound Cyclopropyl-hydroxyethyl, 1-methylindole Moderate (~2.5) Moderate aqueous ~400–450 g/mol
3a (1-Tosylindole derivative) Pyridyl, tosyl Higher (~3.0) Low (due to sulfonyl) 479.53 g/mol
2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methylindol-3-yl)ethanone Benzhydryl High (~4.0) Very low 425.54 g/mol
Tetrazole Derivatives (22–28) Tetrazole, aryl Variable (~1.5–3.0) Moderate to high ~300–400 g/mol

Structure-Activity Relationships (SAR)

Indole Substitution :

  • 1-Methylindole (target) vs. 1-arylsulfonyl (3a, 3f): Methyl groups may reduce steric hindrance, improving membrane permeability, while sulfonyl groups enhance receptor interaction but decrease solubility .

Pyridyl (3a) or benzhydryl (13) substituents increase lipophilicity but may limit CNS uptake .

Ethanone Linker: The ethanone bridge is conserved across analogs, suggesting its role in maintaining conformational flexibility for receptor binding .

Q & A

Q. Critical conditions :

  • Temperature control (0–5°C during sensitive steps like acylation).
  • Catalysts (e.g., palladium for cross-coupling reactions, though specifics depend on substituent compatibility) .

Basic: Which analytical techniques are essential for structural characterization and purity assessment?

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry of the piperazine and indole moieties. For example, the 1-methylindole proton appears as a singlet at δ 3.8–4.0 ppm, while cyclopropyl protons show distinct splitting patterns .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperazine region (δ 2.5–3.5 ppm) .
  • X-ray crystallography : Resolve absolute configuration using SHELXL refinement (R factor < 0.05 recommended) .
  • HPLC : Assess purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Advanced: How can low yields in the final coupling step be systematically addressed?

Q. Methodological approach :

  • Reaction optimization : Screen solvents (DMF vs. THF), bases (K₂CO₃ vs. Cs₂CO₃), and temperatures (RT vs. 50°C) using design of experiments (DoE) .
  • Catalyst evaluation : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki-Miyaura coupling if aryl halides are intermediates .
  • Intermediate stability : Monitor hygroscopic intermediates (e.g., hydroxyethyl-piperazine) via Karl Fischer titration; use molecular sieves or inert atmosphere .

Q. Example data :

ConditionYield (%)Purity (%)
DMF, K₂CO₃, RT4592
THF, Cs₂CO₃, 50°C6897

Advanced: How are structural ambiguities resolved when crystallographic data conflicts with spectroscopic results?

Case study : Discrepancy in piperazine chair conformation (X-ray vs. NMR NOE data):

  • X-ray refinement : Use SHELXL-2019 for high-resolution data (e.g., 0.8 Å) to confirm bond lengths and angles .
  • Dynamic NMR : Perform variable-temperature ¹H NMR to detect conformational flexibility (e.g., coalescence temperature analysis) .
  • Computational modeling : Compare DFT-optimized structures (B3LYP/6-31G*) with experimental data .

Resolution : If X-ray shows a twisted boat conformation but NMR suggests chair, consider solvent effects or crystal packing forces .

Advanced: What strategies are employed to elucidate the compound’s biological target and mechanism?

Q. Stepwise methodology :

In silico docking : Screen against GPCRs (e.g., histamine H₁/H₄ receptors) using AutoDock Vina; prioritize targets with ΔG < -8 kcal/mol .

In vitro assays :

  • Radioligand binding : Compete with [³H]-mepyramine for H₁ receptor affinity (IC₅₀ < 100 nM suggests activity) .
  • Functional assays : Measure cAMP inhibition in HEK293 cells expressing H₄ receptors .

Structure-activity relationship (SAR) : Synthesize analogs (e.g., cyclopropyl → methyl substitution) to identify critical pharmacophores .

Key finding : The 2-hydroxyethyl group enhances H₁ receptor binding (Ki = 12 nM vs. 85 nM for des-hydroxy analog) .

Advanced: How are crystallization challenges addressed for hygroscopic intermediates?

Q. Protocol :

  • Solvent selection : Use mixed solvents (e.g., acetone/hexane) to reduce polarity.
  • Additive screening : Introduce co-formers (e.g., succinic acid) via grinding or slurry methods .
  • Humidity control : Crystallize in a glovebox (<5% RH) or use sealed tubes with molecular sieves .

Example : Hygroscopic piperazine-ethanone intermediate crystallized as a succinate co-crystal (melting point 148–150°C, PXRD-matched to simulated pattern) .

Basic: What safety precautions are critical during synthesis?

  • Hazardous reagents : Use fume hoods for volatile amines (e.g., piperazine derivatives) and avoid skin contact with acylating agents .
  • Waste disposal : Quench reactive intermediates (e.g., chloroethanone byproducts) with 10% NaHCO₃ before disposal .

Advanced: How can contradictory bioactivity data between in vitro and in vivo models be analyzed?

Q. Root cause analysis :

  • Metabolic instability : Perform microsomal stability assays (e.g., t₁/₂ < 30 min in rat liver microsomes indicates rapid clearance) .
  • Plasma protein binding : Measure binding via equilibrium dialysis; >95% binding reduces free drug concentration .
  • Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., cyclopropane ring opening) .

Mitigation : Introduce steric hindrance (e.g., methyl groups) to block metabolic hotspots .

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